Cas no 2172278-43-0 ((6-methylpyridin-2-yl)methyl chloroformate)

(6-methylpyridin-2-yl)methyl chloroformate 化学的及び物理的性質
名前と識別子
-
- (6-methylpyridin-2-yl)methyl chloroformate
- 2172278-43-0
- EN300-1613086
-
- インチ: 1S/C8H8ClNO2/c1-6-3-2-4-7(10-6)5-12-8(9)11/h2-4H,5H2,1H3
- InChIKey: WDRIWIYRZNZDRS-UHFFFAOYSA-N
- ほほえんだ: ClC(=O)OCC1C=CC=C(C)N=1
計算された属性
- せいみつぶんしりょう: 185.0243562g/mol
- どういたいしつりょう: 185.0243562g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 39.2Ų
(6-methylpyridin-2-yl)methyl chloroformate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1613086-1.0g |
(6-methylpyridin-2-yl)methyl chloroformate |
2172278-43-0 | 1g |
$1100.0 | 2023-06-04 | ||
Enamine | EN300-1613086-0.05g |
(6-methylpyridin-2-yl)methyl chloroformate |
2172278-43-0 | 0.05g |
$924.0 | 2023-06-04 | ||
Enamine | EN300-1613086-500mg |
(6-methylpyridin-2-yl)methyl chloroformate |
2172278-43-0 | 500mg |
$739.0 | 2023-09-23 | ||
Enamine | EN300-1613086-50mg |
(6-methylpyridin-2-yl)methyl chloroformate |
2172278-43-0 | 50mg |
$647.0 | 2023-09-23 | ||
Enamine | EN300-1613086-0.25g |
(6-methylpyridin-2-yl)methyl chloroformate |
2172278-43-0 | 0.25g |
$1012.0 | 2023-06-04 | ||
Enamine | EN300-1613086-2.5g |
(6-methylpyridin-2-yl)methyl chloroformate |
2172278-43-0 | 2.5g |
$2155.0 | 2023-06-04 | ||
Enamine | EN300-1613086-100mg |
(6-methylpyridin-2-yl)methyl chloroformate |
2172278-43-0 | 100mg |
$678.0 | 2023-09-23 | ||
Enamine | EN300-1613086-250mg |
(6-methylpyridin-2-yl)methyl chloroformate |
2172278-43-0 | 250mg |
$708.0 | 2023-09-23 | ||
Enamine | EN300-1613086-1000mg |
(6-methylpyridin-2-yl)methyl chloroformate |
2172278-43-0 | 1000mg |
$770.0 | 2023-09-23 | ||
Enamine | EN300-1613086-0.5g |
(6-methylpyridin-2-yl)methyl chloroformate |
2172278-43-0 | 0.5g |
$1056.0 | 2023-06-04 |
(6-methylpyridin-2-yl)methyl chloroformate 関連文献
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
(6-methylpyridin-2-yl)methyl chloroformateに関する追加情報
Professional Introduction to (6-methylpyridin-2-yl)methyl chloroformate (CAS No. 2172278-43-0)
(6-methylpyridin-2-yl)methyl chloroformate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 2172278-43-0, is a key intermediate in the synthesis of various bioactive molecules. Its unique structural properties make it particularly valuable in the development of novel therapeutic agents and fine chemicals.
The molecular structure of (6-methylpyridin-2-yl)methyl chloroformate consists of a pyridine ring substituted with a methyl group at the 6-position and a chloroformate group at the 2-position. This arrangement provides a versatile platform for further functionalization, enabling chemists to design complex molecules with tailored biological activities. The pyridine moiety is known for its ability to interact with biological targets, making it a popular choice in drug discovery.
In recent years, there has been a surge in research focused on developing new methodologies for the synthesis of heterocyclic compounds. (6-methylpyridin-2-yl)methyl chloroformate has emerged as a critical building block in these efforts. Its application in constructing novel pharmacophores has been explored in several high-profile studies. For instance, researchers have utilized this compound to develop inhibitors targeting specific enzymes involved in inflammatory pathways.
One of the most compelling aspects of (6-methylpyridin-2-yl)methyl chloroformate is its role in facilitating the introduction of carboxylic acid functionalities into larger molecular frameworks. This capability is particularly useful in the synthesis of peptidomimetics and other protein-targeting agents. The chloroformate group can undergo nucleophilic substitution reactions, allowing for the facile incorporation of various side chains and modifications.
The compound's reactivity also makes it a valuable tool in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. By serving as an electrophile, (6-methylpyridin-2-yl)methyl chloroformate can participate in transformations such as Suzuki-Miyaura and Stille couplings, enabling the construction of complex carbon-carbon bonds. These reactions are essential for creating molecules with intricate architectures, which often exhibit enhanced biological activity.
Recent advances in green chemistry have prompted researchers to explore more sustainable synthetic routes for (6-methylpyridin-2-yl)methyl chloroformate. Efforts have been made to optimize reaction conditions using less hazardous reagents and solvents, thereby reducing the environmental impact of its production. These innovations align with the broader goal of developing eco-friendly methodologies in pharmaceutical synthesis.
The pharmaceutical industry has shown particular interest in leveraging (6-methylpyridin-2-yl)methyl chloroformate for the development of new drugs. Its structural features allow for the creation of molecules with potential applications across multiple therapeutic areas, including oncology, neurology, and immunology. Several preclinical studies have demonstrated its utility in generating lead compounds that exhibit promising pharmacological profiles.
In conclusion, (6-methylpyridin-2-yl)methyl chloroformate (CAS No. 2172278-43-0) represents a significant advancement in synthetic chemistry and drug discovery. Its versatility as an intermediate and its role in facilitating complex molecular constructions underscore its importance in modern chemical research. As methodologies continue to evolve, this compound is expected to remain at the forefront of innovation, driving progress in both academic and industrial settings.
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